前列腺素 D2 乙醇胺

描述

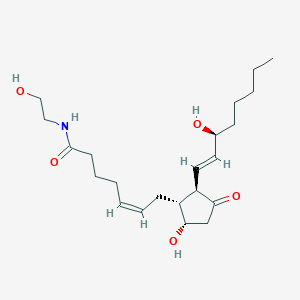

Prostaglandin D2 Ethanolamide, or Prostamide D2, is a derivative of Prostaglandin D2 (PGD2), a key compound in inflammatory processes. It has been studied for its unique properties and functions in various biological systems.

Synthesis Analysis

Prostamide D2 can be synthesized through the reduction of PGD2 ethanolamide (Prostamide D2) to 9alpha,11beta-PGF2 ethanolamide (9alpha,11beta-Prostamide F2) by Prostaglandin F synthase. This process has been studied using techniques like liquid chromatographic-electrospray ionization-mass spectrometry (LC/ESI/MS), which can detect the substrate and products simultaneously (Koda et al., 2004).

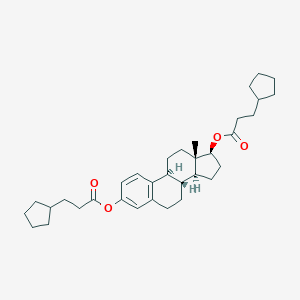

Molecular Structure Analysis

The molecular structure of prostamide D2 includes modifications to the prostaglandin skeleton, often incorporating electrophilic isothiocyanato and photoactivatable azido groups. This structure has been synthesized using reactions like Wittig and Horner-Wadsworth-Emmons, completed through Mitsunobu azidation and peptide coupling (Shelnut et al., 2015).

Chemical Reactions and Properties

Prostamide D2 undergoes various chemical reactions involving enzymes like cyclooxygenase 2 (COX-2) and Prostaglandin F synthase. For example, the enzymatic formation of prostamide F2α from anandamide involves a newly identified intermediate metabolite, prostamide H2, indicating a two-step biosynthesis process (Yang et al., 2005).

Physical Properties Analysis

Prostamide D2's physical properties, such as its stability in various pH conditions and resistance to heat, have been explored in studies, revealing its robust nature in different environments. It requires sulfhydryl compounds for its reactions, indicating specific requirements for its stability and activity (Urade et al., 1985).

Chemical Properties Analysis

The chemical properties of prostamide D2, like its interaction with receptors and enzymes, have been studied. For instance, it has been found to not significantly inhibit the enzymatic hydrolysis of other compounds, suggesting its specific actions and interactions in biological systems (Matias et al., 2004).

科学研究应用

治疗应用:从前列腺素 F2 研究中开发的比马前列素用于治疗青光眼、睫毛毛发减少症和刺激毛发生长。它还显示出减少脂肪沉积和其他治疗应用的潜力 (Woodward、Wang 和 Poloso,2013)。

对内源性大麻素作用的反馈机制:比马前列素和前列腺素 F2 乙醇胺在内源性大麻素作用的反馈机制中发挥着独特的作用,表明了新的治疗可能性 (Woodward 和 Wang,2015)。

药理作用:前列腺素的主要药理作用可能与猫虹膜中的新型受体有关,而不是激活前列腺素受体、提高 AEA 水平或控制 TRPV1 受体 (Matias 等人,2004)。

过敏性疾病的治疗:前列腺素 D2 受体拮抗剂在治疗哮喘和鼻炎等过敏方面具有潜力,但需要更多的试验来确认疗效和安全性 (Marone 等人,2018)。

在中枢神经系统中的作用:前列腺素/PGF 合成酶在中枢神经系统中起着至关重要的作用,可能在髓鞘形成和调节神经元活动中发挥作用 (Yoshikawa 等人,2011)。

前列腺素受体的鉴定:具有修饰的头尾基团的新型前列腺素-乙醇胺类似物有助于识别尚未发现的前列腺素受体 (Finnegan 等人,2015)。

对角膜生理的影响:角膜中的前列腺素和脂肪酸乙醇胺通路可能影响角膜生理、邻近组织和房水 (Urquhart 等人,2015)。

前列腺素受体(s) 的表征:新型前列腺素 E2 乙醇胺和甘油酯探针的设计和合成有助于表征推定的前列腺素受体(s) (Shelnut 等人,2015)。

属性

IUPAC Name |

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYDJKSQFDUAGF-YIRKRNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PGD2 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Prostaglandin D2 Ethanolamide | |

CAS RN |

398138-28-8 | |

| Record name | Prostaglandin D2 ethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398138-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PGD2 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

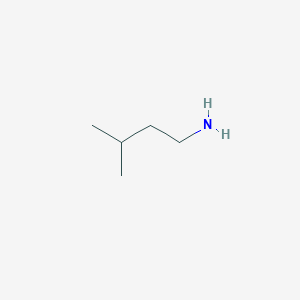

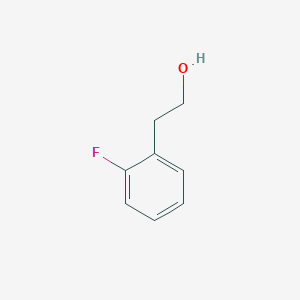

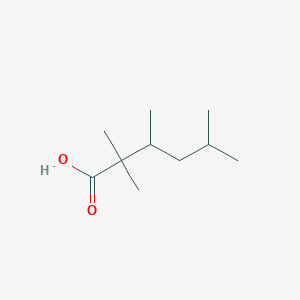

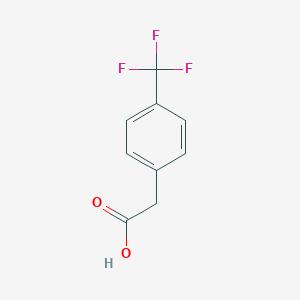

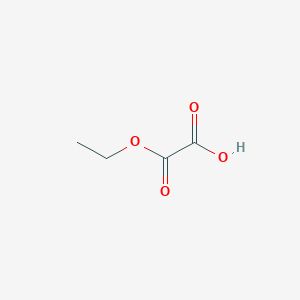

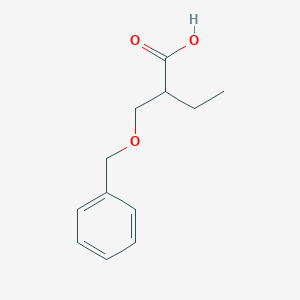

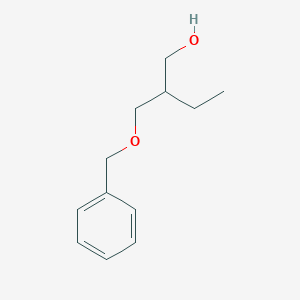

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

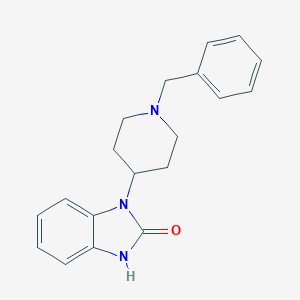

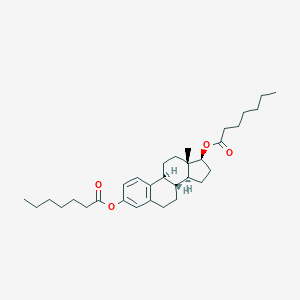

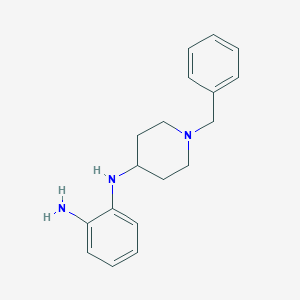

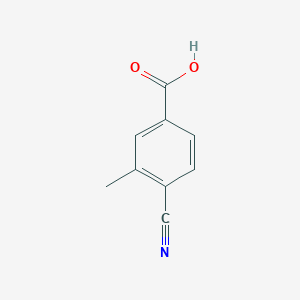

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)